molecular formula C19H20N2O4S B2827618 benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate CAS No. 1803570-77-5

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate

Cat. No.: B2827618
CAS No.: 1803570-77-5
M. Wt: 372.44
InChI Key: WBFASVBETJDPKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the formation of the azetidine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s reactivity and binding properties, while the azetidine ring may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate is unique due to its combination of an indole ring, a sulfonyl group, and an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFASVBETJDPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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